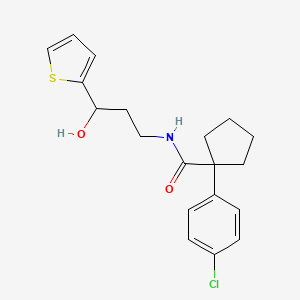

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide

Beschreibung

1-(4-Chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentane carboxamide core substituted with a 4-chlorophenyl group and a hydroxypropyl-thiophene moiety.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2S/c20-15-7-5-14(6-8-15)19(10-1-2-11-19)18(23)21-12-9-16(22)17-4-3-13-24-17/h3-8,13,16,22H,1-2,9-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUYXHDPHZZUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity.

Mode of Action

The compound interacts with its target, AhR, in tumor-associated macrophages (TAMs), particularly in pancreatic ductal adenocarcinoma (PDAC). TAMs exhibit high AhR activity, and Ahr-deficient macrophages develop an inflammatory phenotype.

Biochemical Pathways

Instead, macrophage AhR activity is dependent on Lactobacillus metabolization of dietary tryptophan to indoles.

Pharmacokinetics

It is known that the compound’s action is influenced by dietary factors, specifically the presence of tryptophan.

Result of Action

Deletion of Ahr in myeloid cells or pharmacologic inhibition of AhR reduces PDAC growth, improves the efficacy of immune checkpoint blockade, and increases intra-tumoral frequencies of IFNγ+CD8+ T cells.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors, particularly diet. Removal of dietary tryptophan reduces TAM AhR activity and promotes intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells; provision of dietary indoles blocks this effect.

Biologische Aktivität

1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide backbone with a 4-chlorophenyl group and a thiophene derivative, which are known to influence its biological activity. The presence of hydroxyl and chlorinated phenyl groups can enhance the interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in the body. It is hypothesized to function through the inhibition of specific enzymes or receptors involved in disease processes.

In Vitro Studies

Recent studies have demonstrated that derivatives of similar structures exhibit significant inhibitory effects on tyrosinase, an enzyme critical in melanin production. For instance, related compounds have shown IC50 values indicating effective inhibition at micromolar concentrations, suggesting potential applications in treating hyperpigmentation disorders .

Case Studies

- Tyrosinase Inhibition : A related compound, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, was evaluated for its tyrosinase inhibitory activity. It demonstrated an IC50 value of 36.98 µM for monophenolase activity and 146.71 µM for diphenolase activity, indicating a promising profile for cosmetic applications aimed at reducing hyperpigmentation .

- Safety Profile : In vitro assessments revealed that compounds structurally similar to 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide exhibited no cytotoxicity against human skin cell lines, including keratinocytes and fibroblasts. This safety profile is crucial for potential therapeutic use .

Data Tables

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound lacks the piperidine and fluorinated groups present in PIPC1–PIPC4, which are critical for TRPA1 binding .

- The thiophene and hydroxypropyl chain in the target compound may enhance solubility compared to PIPC analogs but reduce receptor affinity due to the absence of piperidine motifs.

Thiophene-Containing Derivatives in Pharmaceutical Intermediates

lists thiophene-bearing compounds used in drug synthesis (e.g., drospirenone intermediates). Notable examples include:

Key Observations :

- Unlike ’s methylamino-thiophene analogs, the hydroxy group in the target compound may reduce cytotoxicity but limit blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.